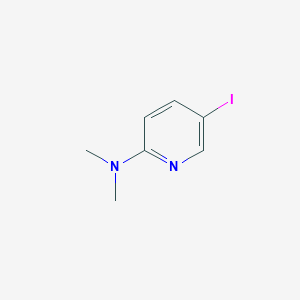

5-Iodo-N,N-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFQSXLPGXDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634147 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380381-36-2 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2): Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

5-Iodo-N,N-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers, scientists, and drug development professionals. Its strategic combination of a reactive iodine atom at the 5-position and an electron-donating dimethylamino group at the 2-position makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, robust synthetic and purification protocols, and its extensive utility in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a comprehensive technical resource for leveraging this powerful reagent in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile. The strategic functionalization of this ring system is paramount in drug discovery. Halogenation, and specifically iodination, of the pyridine core provides a reactive "handle" for chemists to introduce molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2]

Within this context, this compound (CAS 380381-36-2) is a particularly valuable reagent. The iodine atom provides a highly reactive site for oxidative addition to a palladium(0) catalyst, while the N,N-dimethylamino group modulates the electronic properties of the ring, influencing reactivity and providing an additional point for potential molecular interactions in a final target molecule.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis.

Core Compound Identity

The fundamental identifiers for this compound are summarized below for unambiguous identification.

| Identifier | Value |

| CAS Number | 380381-36-2[3][4] |

| IUPAC Name | This compound |

| Synonym | 2-Dimethylamino-5-iodopyridine[3][4] |

| Molecular Formula | C₇H₉IN₂[3] |

| Molecular Weight | 248.06 g/mol [3] |

| SMILES | CN(C)C1=NC=C(I)C=C1[3] |

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction setup.

| Property | Value / Description |

| Appearance | Typically an off-white to yellow or brown solid |

| Purity | Commercially available at ≥98%[3] |

| Storage | Store at 4°C, protected from light[3] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų[3] |

| LogP | 1.75[3] |

Spectroscopic Characterization (The "Fingerprint")

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the compound. The ¹H and ¹³C NMR spectra provide a unique fingerprint.

| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.0-8.2 | d | 1H | Proton adjacent to ring nitrogen and ortho to iodine |

| H-4 | ~7.5-7.7 | dd | 1H | Proton between iodine and the C-H at position 3 |

| H-3 | ~6.3-6.5 | d | 1H | Proton adjacent to the dimethylamino group |

| N(CH₃)₂ | ~3.0-3.2 | s | 6H | Protons of the two methyl groups |

Causality: The downfield shift of H-6 is due to the deshielding effects of the adjacent electronegative ring nitrogen and the iodine atom. Conversely, H-3 is shifted significantly upfield due to the strong electron-donating effect of the dimethylamino group.

Chapter 2: Synthesis and Purification Strategies

A reliable and scalable synthesis is crucial for the widespread application of any chemical building block.

Retrosynthetic Analysis

The most logical synthetic approach involves the direct methylation of a commercially available precursor.

Recommended Synthetic Protocol

This protocol describes the methylation of 2-amino-5-iodopyridine.

Materials:

-

2-Amino-5-iodopyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-5-iodopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH) (2.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating the corresponding sodium amide. This enhances the nucleophilicity of the nitrogen for the subsequent methylation step. Using a slight excess ensures complete deprotonation.

-

Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (2.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

-

Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification and Quality Control

A self-validating system ensures the final product meets the required specifications for downstream use.

Protocol:

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

-

Validation:

-

TLC: Confirm the isolation of a single product with a distinct Rf value compared to the starting material.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The disappearance of the N-H proton signal and the appearance of a singlet integrating to 6H around 3.1 ppm confirms successful dimethylation.

-

Mass Spectrometry: Confirm the molecular weight of the product (M+H⁺ ≈ 249.0).

-

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

The Lability of the C-I Bond: A Gateway to Functionalization

The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to oxidative addition to a Pd(0) center, which is the first and often rate-limiting step in many cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-pyridines.

Key Transformations (The "Reaction Playbook")

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a premier method for creating biaryl structures, which are common in pharmaceuticals.[2][5][6]

-

Protocol:

-

To a flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a solvent system, typically a mixture of toluene and water or dioxane and water.

-

Degas the mixture and heat to 80-100 °C until the starting material is consumed.

-

Perform an aqueous work-up and purify by chromatography.

-

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the synthesis of complex diaryl amines or the coupling of various nitrogen-containing heterocycles.[1][7][8][9]

-

Protocol:

-

In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., XPhos, BINAP, 4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 eq).[7][10]

-

Add an anhydrous solvent like toluene or dioxane.

-

Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS.

-

After completion, cool the reaction, filter through celite, and purify the product.

-

The Role of the Dimethylamino Group

The N,N-dimethylamino group at the 2-position is a strong electron-donating group. This has two key effects:

-

Increased Electron Density: It increases the electron density of the pyridine ring, which can facilitate the initial oxidative addition step by making the C-I bond more electron-rich and thus more reactive towards the electron-deficient Pd(0) catalyst.

-

Directing Effects: While the primary site of reaction is the C-I bond, the electronic nature of the amino group can influence the properties and subsequent reactivity of the coupled products.

Chapter 4: Applications in Drug Discovery and Materials Science

The true value of a building block is demonstrated by its application in synthesizing molecules of high value.

Scaffolding for Bioactive Molecules

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncology.[11][12] The 2-aminopyridine scaffold is a well-known "hinge-binder" motif that interacts with the ATP-binding site of many protein kinases. By using this compound, medicinal chemists can rapidly generate libraries of novel compounds by varying the group introduced at the 5-position via Suzuki or other cross-coupling reactions.[13]

Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting.

Hazard Identification

Based on safety data sheets for similar compounds, this compound should be handled as a hazardous substance.[14][15][16]

| Hazard Type | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[14] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][16] |

| Handling Precautions | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[15] |

Recommended Handling Procedures

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[16]

-

Avoid generating dust.[15]

-

In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[14]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

The recommended storage temperature is 4°C.[3]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion: Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its robust reactivity profile, grounded in the principles of organometallic chemistry, provides a reliable and versatile platform for constructing novel molecular entities. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of such well-defined building blocks will continue to be a cornerstone of modern drug discovery and materials science, accelerating the path from concept to life-changing innovation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 2-DiMethylaMino-5-iodopyridine | 380381-36-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.no [fishersci.no]

5-Iodo-N,N-dimethylpyridin-2-amine molecular structure and weight

An In-Depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary: this compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a reactive iodine atom, and a dimethylamino group, makes it an ideal substrate for a variety of cross-coupling reactions used to construct complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a robust protocol for its synthesis and purification, an analysis of its expected spectroscopic characteristics, and a discussion of its synthetic utility for researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 380381-36-2, is a substituted pyridine. The core structure consists of a six-membered aromatic pyridine ring. An iodine atom is substituted at the C-5 position, which is para to the ring nitrogen. A dimethylamino group is attached at the C-2 position, which is ortho to the ring nitrogen. The electron-donating nature of the dimethylamino group activates the pyridine ring, making the C-5 position susceptible to electrophilic substitution, which is a key feature in its synthesis. The iodine atom at this position serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

The key physicochemical properties of this compound are summarized in the table below. These computed parameters are valuable for predicting its behavior in various solvent systems and its potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₇H₉IN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 248.06 g/mol | --INVALID-LINK--[1] |

| CAS Number | 380381-36-2 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | --INVALID-LINK--[1] |

| LogP (Computed) | 1.7522 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

| Appearance | Typically a solid | Inferred |

| Storage | 4°C, protect from light | --INVALID-LINK--[1] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

N_sub [label="N", pos="-2.2,1.2!"]; C_Me1 [label="CH₃", pos="-3.2,0.6!"]; C_Me2 [label="CH₃", pos="-2.2,2.2!"]; I_sub [label="I", pos="2.3, -1.2!"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Aromatic markings (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.5,0.3!"]; p2 [pos="0.5,0.3!"]; p3 [pos="0,-0.4!"]; p1--p2 [style=invis]; p2--p3 [style=invis]; p3--p1 [style=invis];

// Substituent bonds C2 -- N_sub; N_sub -- C_Me1; N_sub -- C_Me2; C5 -- I_sub; }

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via electrophilic iodination of the precursor, N,N-dimethylpyridin-2-amine. The dimethylamino group is a strong activating group, directing electrophilic substitution primarily to the para-position (C-5). N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic iodine.[2][3] The reaction is often catalyzed by a protic acid, such as trifluoroacetic acid, which protonates the pyridine nitrogen, further enhancing the regioselectivity and reaction rate.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq) in one portion.

-

Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the stirring mixture. The causality here is that the acid protonates the pyridine nitrogen, which can increase the electrophilicity of the ring and prevent side reactions at the nitrogen atom.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, its structure can be confidently confirmed using standard spectroscopic methods. The expected data are predicted based on the known spectra of the precursor, N,N-dimethylpyridin-2-amine, and established principles of spectroscopy.[5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

-

The singlet for the two methyl groups of the dimethylamino function should appear around δ 3.1 ppm.

-

The proton at C-6 (ortho to the nitrogen) will be a doublet, likely the most downfield aromatic proton (~δ 8.1 ppm).

-

The proton at C-4 (meta to the iodine) will be a doublet of doublets (~δ 7.6 ppm).

-

The proton at C-3 (ortho to the dimethylamino group) will be a doublet, shifted upfield relative to the others (~δ 6.4 ppm).

-

-

¹³C NMR: The carbon spectrum will show 5 aromatic signals and 1 aliphatic signal. The C-I bond will cause a significant upfield shift for the C-5 signal due to the "heavy atom effect".

-

C-5 (attached to Iodine): ~δ 80-85 ppm.

-

Other aromatic carbons: ~δ 110-160 ppm.

-

N(CH₃)₂: ~δ 38 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M⁺ or [M+H]⁺) at m/z 248 or 249, respectively. A characteristic fragmentation pattern would be the loss of an iodine atom (m/z 127) or a methyl group (m/z 15).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations from the aromatic ring and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹), and a C-N stretching vibration (~1350 cm⁻¹). The C-I stretch appears in the far-IR region (~500-600 cm⁻¹) and may not be observed on standard instruments.

Chemical Reactivity and Synthetic Utility in Drug Development

The primary value of this compound in drug development lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone technologies for constructing C-C, C-N, and C-O bonds in modern medicinal chemistry.[6]

-

Suzuki Coupling: The compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to form biaryl structures, a common motif in bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are important pharmacophores and versatile synthetic intermediates.

-

Buchwald-Hartwig Amination: The iodine can be substituted with various primary or secondary amines to introduce diverse nitrogen-containing functional groups, which is crucial for modulating the physicochemical and pharmacological properties of drug candidates.

-

Heck Coupling: Formation of C-C bonds with alkenes allows for the introduction of vinyl groups, which can be further functionalized.

The presence of the 2-(dimethylamino) group can influence reaction kinetics and, in some cases, act as a directing group. Its basicity can be a factor in catalyst and base selection for cross-coupling protocols. The overall utility of this building block is analogous to that of 2-amino-5-iodopyridine, which is a well-established intermediate in the synthesis of antiviral, anticancer, and neurological agents.[1][2][6]

Safety and Handling

-

Hazard Classification (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. GHS Pictogram: GHS07 (Warning).[1]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

This compound should be handled only by qualified professionals trained in experimental chemistry. A thorough risk assessment should be performed before any experimental work.

References

- 1. chemscene.com [chemscene.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Characterization of 2-Dimethylamino-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-5-iodopyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a dimethylamino group at the 2-position and an iodine atom at the 5-position of the pyridine ring, makes it an interesting building block for the synthesis of more complex molecules. The electron-donating dimethylamino group and the versatile reactivity of the carbon-iodine bond offer multiple avenues for synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the available and predicted characterization data for this compound, offering a valuable resource for researchers working with or considering the use of this molecule.

While 2-dimethylamino-5-iodopyridine is commercially available, detailed experimental characterization data is not widely published. This guide, therefore, combines reported information with predicted data and analysis based on analogous compounds to provide a thorough profile.

Molecular Identity and Physical Properties

A clear definition of the molecule's fundamental properties is the first step in its characterization.

| Property | Value | Source |

| IUPAC Name | 5-Iodo-N,N-dimethylpyridin-2-amine | ChemScene |

| Synonyms | 2-DiMethylaMino-5-iodopyridine | ChemicalBook |

| CAS Number | 380381-36-2 | ChemScene |

| Molecular Formula | C₇H₉IN₂ | ChemScene |

| Molecular Weight | 248.06 g/mol | ChemScene |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) (predicted) | N/A |

Synthesis and Reaction Chemistry

The synthesis of 2-dimethylamino-5-iodopyridine is not extensively detailed in the scientific literature. However, a plausible synthetic route can be extrapolated from the synthesis of its precursor, 2-amino-5-iodopyridine, and general methods for the N-methylation of aminopyridines.

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine. One patented method describes dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction is then promoted by the addition of hydrogen peroxide[1].

Following the synthesis of 2-amino-5-iodopyridine, a subsequent N,N-dimethylation would yield the target compound. This can typically be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-dimethylamino-5-iodopyridine is expected to show signals corresponding to the three distinct protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts can be predicted by considering the electronic effects of the substituents. The dimethylamino group is a strong electron-donating group, which will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the iodine atom is an electron-withdrawing group via induction and will deshield adjacent protons.

-

H-3: Expected to be a doublet, shifted upfield due to the adjacent electron-donating dimethylamino group.

-

H-4: Expected to be a doublet of doublets, influenced by both H-3 and H-6.

-

H-6: Expected to be a doublet, shifted downfield due to the deshielding effect of the electronegative nitrogen and the iodine at the 5-position.

-

-N(CH₃)₂: A sharp singlet, typically appearing in the range of 2.8-3.2 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 | d | ~2.5 |

| H-4 | ~7.6 | dd | ~8.5, 2.5 |

| H-3 | ~6.4 | d | ~8.5 |

| -N(CH₃)₂ | ~3.1 | s | N/A |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect. The carbon attached to the dimethylamino group (C-2) will be shifted downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-6 | ~150 |

| C-4 | ~145 |

| C-3 | ~108 |

| C-5 | ~80 |

| -N(CH₃)₂ | ~38 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-dimethylamino-5-iodopyridine is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and C-N stretching of the dimethylamino group.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (-CH₃) |

| 1600-1550 | C=C and C=N stretching (pyridine ring) |

| 1350-1250 | C-N stretching (aromatic amine) |

| Below 800 | C-I stretching |

Mass Spectrometry (Predicted)

In a mass spectrum, 2-dimethylamino-5-iodopyridine would be expected to show a prominent molecular ion peak (M⁺) at m/z 248. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the entire dimethylamino group.

Applications in Research and Development

While specific applications of 2-dimethylamino-5-iodopyridine are not widely documented, its structural motifs suggest its potential utility in several areas of chemical research:

-

Medicinal Chemistry: Pyridine scaffolds are prevalent in many pharmaceuticals. The presence of the dimethylamino group can enhance solubility and bioavailability, while the iodo group serves as a handle for further functionalization, for instance, in the synthesis of kinase inhibitors.

-

Materials Science: Halogenated organic compounds are used in the development of materials with specific electronic or optical properties. The ability to form halogen bonds could be exploited in crystal engineering.

-

Organic Synthesis: As a substituted pyridine, it can be a valuable intermediate in the synthesis of more complex heterocyclic systems. The iodo-substituent is particularly useful for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Conclusion

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Iodo-N,N-dimethylpyridin-2-amine

Introduction

5-Iodo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular architecture, featuring an electron-donating dimethylamino group and an electron-withdrawing iodo substituent on the pyridine ring, creates a unique electronic landscape. This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic sites of this molecule, elucidating the causality behind its reactivity and offering field-proven insights for its application in complex molecular synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups and the inherent electronic properties of the pyridine ring.

Caption: Structure of this compound.

The nitrogen atom within the pyridine ring is electronegative, leading to a general decrease in electron density around the ring carbons compared to benzene. However, the substituents dramatically modulate this landscape:

-

N,N-dimethylamino group (-N(CH₃)₂): This group at the C2 position is a strong electron-donating group (EDG) through resonance (+R effect), significantly increasing electron density at the ortho (C3) and para (C5) positions.

-

Iodo group (-I): The iodine at the C5 position is electron-withdrawing via induction (-I effect) due to its electronegativity.

The combination of these effects results in a molecule with distinct regions of high and low electron density, defining its nucleophilic and electrophilic character.

Analysis of Nucleophilic Sites

The nucleophilic centers of this compound are electron-rich and readily react with electrophiles.

Pyridine Ring Nitrogen (N1)

The lone pair of electrons on the sp²-hybridized pyridine nitrogen is not part of the aromatic π-system and is available for donation. This makes the N1 position a primary site for protonation and reactions with electrophiles.[1]

Ring Carbon Atoms (C3 and C6)

The powerful electron-donating -N(CH₃)₂ group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine.[1] The directing effects of the substituents favor substitution at the C3 position. Due to the electronegativity of the ring nitrogen, pyridine itself is less reactive than benzene in electrophilic substitution reactions, often requiring harsh conditions.[2]

Analysis of Electrophilic Sites

The electrophilic centers of this compound are electron-deficient and are targets for nucleophilic attack.

C5 Carbon (Iodo-substituted position)

The C-I bond is polarized, with the C5 carbon being electrophilic. This site is highly susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[3] The inherent electron deficiency of the pyridine ring at the 2 and 4 positions further activates the ring for nucleophilic attack.[4][5]

C4 and C6 Carbons

The positions ortho (C2, C6) and para (C4) to the ring nitrogen are inherently electron-deficient and thus electrophilic.[6] While the C2 position is substituted, the C4 and C6 positions remain potential sites for nucleophilic attack, especially with strong nucleophiles. The stability of the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack is key, and intermediates with the negative charge on the electronegative nitrogen atom are more stable.[4][7]

Synthetic Utility and Key Reactions

The dual reactivity of this compound makes it a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The C5 position is primed for SNAr reactions. The presence of an electron-withdrawing group, like the pyridine nitrogen, ortho or para to the leaving group facilitates this reaction.[7][8]

Experimental Protocol: SNAr with an Amine

-

Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., NaOtBu, 1.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).[9]

-

Solvent: Add anhydrous, degassed toluene.[9]

-

Reaction: Seal the tube and heat to 100 °C with vigorous stirring.[9]

-

Monitoring: Track the reaction progress using TLC or LC-MS.[9]

-

Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is an ideal electrophilic partner in a variety of powerful C-C and C-N bond-forming reactions.

1. Buchwald-Hartwig Amination

This reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[10][11] It involves the palladium-catalyzed coupling of an aryl halide with an amine.[12]

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

2. Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organohalide with a boronic acid or ester.[13][14]

Experimental Protocol: Suzuki Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[15]

-

Solvent: Add a mixture of 1,4-dioxane and water (typically 4:1), degassed.[15]

-

Reaction: Heat the mixture under an inert atmosphere at 85-95 °C for several hours.[13]

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute with ethyl acetate and filter. Wash the organic layer with water and brine.[15]

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary

| Reaction Type | Key Reagents | Typical Yields | Reference |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NaOtBu | Generally Good to Excellent | [9] |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 78-88% (with analogous substrates) | [15] |

Conclusion

This compound presents a fascinating case study in the control of chemical reactivity through substituent effects. The interplay between the electron-donating amino group and the electron-withdrawing iodo group on the pyridine scaffold creates well-defined nucleophilic and electrophilic centers. This duality allows for a wide range of synthetic transformations, from electrophilic substitution on the activated ring to a host of powerful nucleophilic substitution and cross-coupling reactions at the C-I bond. A thorough understanding of these principles is paramount for the strategic design of synthetic routes in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. youtube.com [youtube.com]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. quora.com [quora.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. reddit.com [reddit.com]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of 5-Iodo-N,N-dimethylpyridin-2-amine: A Technical Guide for Advanced Research

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern chemical research, the pyridine scaffold remains a cornerstone, prized for its presence in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of specific functional groups onto this versatile heterocycle is a key enabler of innovation. 5-Iodo-N,N-dimethylpyridin-2-amine emerges as a particularly compelling, yet underexplored, building block. Its unique combination of an electron-donating dimethylamino group and a versatile iodo substituent on an electron-deficient pyridine ring creates a molecule ripe with potential. The dimethylamino group modulates the electronic properties of the ring, influencing its reactivity and potential as a ligand, while the iodo group serves as a highly efficient handle for sophisticated molecular construction via cross-coupling chemistry.

This technical guide provides a comprehensive exploration of promising research avenues for this compound, moving beyond a simple catalog of possibilities to offer a rationale-driven framework for its application in medicinal chemistry, materials science, and catalysis. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile intermediate.

I. Synthesis and Core Reactivity

Proposed Synthesis: Electrophilic Iodination

The presence of the activating N,N-dimethylamino group at the 2-position directs electrophilic substitution primarily to the 5-position. A well-established method for the iodination of such activated heterocycles involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate, which acts as an electrophilic iodine source.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of N,N-dimethylpyridin-2-amine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask protected from light, add silver nitrate (AgNO₃, 1.1 eq.).

-

Addition of Iodine: Stir the mixture at room temperature and add a solution of molecular iodine (I₂, 1.1 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Core Reactivity: The Iodo Group as a Cross-Coupling Hub

The primary value of the iodo substituent lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the oxidative addition step—often the rate-determining step in the catalytic cycle—highly favorable.[2] This allows for coupling reactions to proceed under milder conditions and with a broader range of catalysts compared to the analogous bromo or chloro-pyridines.

Caption: Versatility of this compound in cross-coupling reactions.

II. Potential Research Area 1: Medicinal Chemistry - Kinase Inhibitors

The 2-aminopyridine and the structurally related 2-aminopyrimidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, particularly in the design of kinase inhibitors.[3] These scaffolds can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

Rationale: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play critical roles in cytokine signaling pathways. Dysregulation of JAK signaling, particularly the JAK2 V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs).[4] Several approved and investigational JAK2 inhibitors feature a 2-aminopyrimidine or a related heterocyclic core. The N,N-dimethylamino group of our target molecule can be envisioned to occupy a solvent-exposed region, while the pyridine core engages with the kinase hinge. The iodo group provides a vector for introducing various substituents to probe the hydrophobic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.

Proposed Research Workflow: Synthesis and Evaluation of a Focused Library

A focused library of compounds can be synthesized from this compound using the Suzuki-Miyaura coupling to introduce a variety of aryl and heteroaryl groups.

Caption: Workflow for the development of JAK2 inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water.

-

Reaction: Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Compound Scaffold | Target Kinase | Reported IC50 (nM) | Reference |

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative | JAK2 | 3 | [5] |

| 2-aminopyridine derivative | JAK2 | 3 | [6] |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative | JAK2 | 5 | [4] |

| Pyrimidin-2-amine derivative | PLK4 | 6.7 | [3] |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 240 | [7] |

III. Potential Research Area 2: Materials Science - Organic Electronics

The electron-deficient nature of the pyridine ring makes it an excellent building block for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs).[8] Functionalization of the pyridine core allows for the fine-tuning of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.

Rationale: Building Bipolar Host Materials

Efficient OLEDs often require host materials with balanced hole and electron transport capabilities (bipolar character). This compound provides a platform to construct such materials. The N,N-dimethylaminopyridine moiety can act as a weak electron-donating component, while the iodo-position can be used to introduce large, conjugated, electron-accepting or hole-transporting units (like pyrene or carbazole) via cross-coupling reactions.[9] This donor-acceptor architecture is a proven strategy for developing high-performance OLED materials.

Proposed Research Workflow: Synthesis and Characterization of Novel Emitters

The Sonogashira coupling is an ideal reaction to introduce π-conjugated systems onto the pyridine core, leading to materials with interesting photophysical properties.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography to yield the alkynylated pyridine derivative.

| Pyridine-Based Material Type | Application in OLED | Key Performance Metric | Reference |

| Pyrene-Pyridine Derivative | Hole-Transporting Layer | Max. Luminance: 17,300 cd/m² | [9] |

| Pyridine-Carbonitrile-Carbazole | TADF Emitter | Max. External Quantum Efficiency (EQE): 29.6% | [10] |

| Asymmetric Pyridine Core | Host for Blue TADF | Max. EQE: 22.7% | [11] |

| Tripyrenylpyridine | Sky-Blue Emitter | Max. EQE: 6.0% | [12] |

IV. Potential Research Area 3: Advanced Catalysis

The N,N-dimethylaminopyridine (DMAP) scaffold is a well-known and highly effective nucleophilic catalyst for a wide range of organic reactions, most notably acylation reactions.[12] The catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating dimethylamino group.

Rationale: Development of Novel Ligands and Heterogeneous Catalysts

The 5-iodo position on the N,N-dimethylpyridin-2-amine core offers a unique opportunity to covalently attach this catalytic unit to other molecules or solid supports.

-

Chiral Ligand Synthesis: By coupling the iodo-position with chiral moieties, novel chiral DMAP-type catalysts can be developed for asymmetric synthesis.

-

Heterogeneous Catalysis: The molecule can be immobilized on a solid support (e.g., a polymer resin) via the iodo-group. This would create a heterogeneous catalyst that combines the high activity of DMAP with the practical advantages of easy separation and recyclability.[13]

Proposed Research Workflow: Immobilization and Catalytic Testing

The Buchwald-Hartwig amination can be employed to link the iodo-pyridine to an amine-functionalized polymer support.

Caption: Workflow for developing a heterogeneous DMAP catalyst.

Experimental Protocol: Buchwald-Hartwig Amination for Immobilization

-

Reaction Setup: In a reaction vessel, suspend the amine-functionalized polymer support in an anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[4][14]

-

Reaction: Heat the suspension with stirring under an inert atmosphere.

-

Work-up: After the reaction, cool the mixture and filter the solid support. Wash extensively with the reaction solvent, followed by other organic solvents and water to remove any unreacted reagents and catalyst residues.

-

Drying: Dry the functionalized polymer support under vacuum.

V. Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategically designed building block with significant potential across multiple domains of chemical research. The high reactivity of its iodo group in palladium-catalyzed cross-coupling reactions provides a reliable and versatile entry point for the synthesis of complex molecular architectures. This guide has outlined three high-potential research areas: the development of selective kinase inhibitors for cancer therapy, the design of novel materials for advanced OLED technology, and the creation of innovative catalytic systems. The detailed workflows and protocols provided serve as a robust starting point for researchers to explore these exciting frontiers. As the demand for novel therapeutics, advanced materials, and sustainable chemical processes continues to grow, the intelligent application of versatile scaffolds like this compound will be paramount in driving the next wave of scientific discovery.

VI. References

-

BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. --INVALID-LINK--

-

BenchChem. (2025). Azo-dimethylaminopyridine-functionalized Ni(II)-porphyrin as a photoswitchable nucleophilic catalyst. --INVALID-LINK--

-

ACS Publications. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. --INVALID-LINK--

-

ResearchGate. (n.d.). Asymmetric Host Molecule Bearing Pyridine Core for Highly Efficient Blue Thermally Activated Delayed Fluorescence OLEDs | Request PDF. --INVALID-LINK--

-

ACS Publications. (2019). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. --INVALID-LINK--

-

ResearchGate. (2012). 4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous Organocatalyst. --INVALID-LINK--

-

ResearchGate. (n.d.). Key performances of OLEDs with Cu 2 Cl 2 (P∩N) 2. --INVALID-LINK--

-

Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). --INVALID-LINK--

-

RSC Publishing. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. --INVALID-LINK--

-

ACS Publications. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces. --INVALID-LINK--

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. --INVALID-LINK--

-

PubMed Central (PMC). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. --INVALID-LINK--

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. --INVALID-LINK--

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--

-

PubMed Central (PMC). (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. --INVALID-LINK--

-

PubMed Central (PMC). (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. --INVALID-LINK--

-

MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. --INVALID-LINK--

-

ACS Publications. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. --INVALID-LINK--

-

ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. --INVALID-LINK--

-

PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. --INVALID-LINK--

-

ChemScene. (n.d.). This compound. --INVALID-LINK--

-

PubMed. (2003). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. --INVALID-LINK--

-

PubMed. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. --INVALID-LINK--

-

ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the.... --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. --INVALID-LINK--

-

RSC Publishing. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds with Tetramethylammonium Iodide. --INVALID-LINK--

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. --INVALID-LINK--

-

ChemScene. (n.d.). 5-Iodo-N-methylpyridin-2-amine. --INVALID-LINK--

-

ResearchGate. (n.d.). Catalysis of Sonogashira couplings between iodotoluene and phenylacetylene. --INVALID-LINK--

-

PubMed Central (PMC). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. --INVALID-LINK--

-

Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. --INVALID-LINK--

-

Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. --INVALID-LINK--

-

PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--

-

PubMed Central (PMC). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. --INVALID-LINK--

-

Bulgarian Chemical Communications. (2015). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. --INVALID-LINK--

References

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. commonorganicchemistry.com [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

A Theoretical and Spectroscopic Deep Dive into 5-Iodo-N,N-dimethylpyridin-2-amine: A Computational Whitepaper

Introduction: The Significance of Halogenated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] The introduction of halogens, particularly iodine, and amine functionalities onto this core structure dramatically influences its physicochemical characteristics, including lipophilicity, metabolic stability, and potential for forming specific non-covalent interactions like halogen bonds.[3][4] 5-Iodo-N,N-dimethylpyridin-2-amine is a molecule of interest in drug discovery and organic electronics, where a detailed understanding of its electronic structure, reactivity, and spectroscopic signatures is paramount for rational design and application.[5][6][7]

This in-depth technical guide provides a comprehensive theoretical analysis of this compound, employing Density Functional Theory (DFT) calculations. We will explore its optimized molecular geometry, delve into its electronic landscape through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, and predict its key spectroscopic fingerprints (IR, NMR, and UV-Vis). The causality behind the choice of computational methods and the interpretation of the resulting data are explained to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this important molecule.

Computational Methodology: A Framework for Accuracy and Predictive Power

To ensure the reliability of our theoretical predictions, a well-validated computational protocol is essential. The methodologies outlined below are selected based on their proven success in characterizing similar halogenated aromatic systems.[8][9]

Protocol for Geometry Optimization and Frequency Calculations

-

Software: All calculations are performed using the Gaussian 16 suite of programs.

-

Method: The molecular geometry of this compound is optimized in the gas phase using Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it provides a good balance between computational cost and accuracy for organic molecules.[2][10]

-

Basis Set: The 6-311++G(d,p) basis set is used for all atoms except iodine. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is utilized to account for relativistic effects.

-

Validation: The nature of the optimized geometry as a true energy minimum is confirmed by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies validates the stationary point.[2]

The following Graphviz diagram illustrates the computational workflow for obtaining the optimized molecular structure and vibrational frequencies.

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Results and Discussion

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar pyridine ring, with the dimethylamino group slightly twisted out of the plane to minimize steric hindrance. The key bond lengths and angles are summarized in the table below. The C-I bond length is a critical parameter for understanding potential halogen bonding interactions.

| Parameter | Calculated Value |

| C5-I Bond Length | ~2.10 Å |

| C2-N(amino) Bond Length | ~1.38 Å |

| N(amino)-C(methyl) Bond Length | ~1.46 Å |

| C-C Bond Lengths (ring) | ~1.39 - 1.40 Å |

| C-N Bond Lengths (ring) | ~1.34 - 1.37 Å |

| C5-C4-C3 Bond Angle | ~118.5° |

| C2-N1-C6 Bond Angle | ~117.0° |

Electronic Properties: A Deeper Look into Reactivity and Stability

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized bond and lone pair orbitals.[11][12] This analysis is crucial for understanding hyperconjugative interactions that contribute to molecular stability.

The NBO charge distribution for this compound is expected to show a significant negative charge on the pyridine nitrogen (N1) and the amino nitrogen, making them potential sites for electrophilic attack or coordination. The iodine atom will likely carry a small positive charge, a characteristic feature that enables it to act as a halogen bond donor.

Key hyperconjugative interactions would involve the delocalization of the lone pair of the amino nitrogen into the antibonding orbitals of the pyridine ring (n -> π*), contributing to the stability of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[13][14] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich dimethylamino group and the pyridine ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly the carbon atoms, making it the likely site for nucleophilic attack. The presence of the electron-withdrawing iodine atom can also influence the energy and localization of the LUMO.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | ~ -5.5 eV | Dimethylamino group, Pyridine ring |

| LUMO | ~ -0.8 eV | Pyridine ring |

| HOMO-LUMO Gap | ~ 4.7 eV | - |

The following diagram illustrates the conceptual relationship between the HOMO, LUMO, and chemical reactivity.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful tool for predicting and interpreting experimental spectra.[15][16][17]

The calculated IR spectrum can aid in the identification of key functional groups. The most prominent predicted vibrational frequencies are:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N and C=C stretching (ring) | 1600 - 1450 |

| C-N stretching | 1350 - 1250 |

| C-I stretching | 600 - 500 |

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be invaluable for structural elucidation.

-

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the range of 7.0-8.5 ppm. The methyl protons of the dimethylamino group will likely be a singlet around 3.0 ppm.

-

¹³C NMR: The carbon atom attached to the iodine (C5) will show a characteristic upfield shift due to the heavy atom effect. The aromatic carbons are predicted to resonate between 110-160 ppm, while the methyl carbons will be observed around 40 ppm.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands for this compound are expected to arise from π -> π* transitions within the pyridine ring and n -> π* transitions involving the lone pairs of the nitrogen atoms. The calculated maximum absorption wavelength (λmax) can provide insights into the electronic structure and conjugation of the molecule.

Conclusion: A Predictive Framework for a Versatile Molecule

This technical guide has presented a comprehensive theoretical investigation of this compound using state-of-the-art computational methods. The detailed analysis of its molecular geometry, electronic properties, and predicted spectroscopic signatures provides a robust foundation for researchers in drug discovery and materials science. The insights gained from these theoretical calculations can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the development of new technologies based on this versatile molecular scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Volta… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Designing Next-Generation Drug-Like Molecules for Medicinal Applications | MDPI Books [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. NBO [cup.uni-muenchen.de]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ripublication.com [ripublication.com]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

palladium-catalyzed coupling with 5-Iodo-N,N-dimethylpyridin-2-amine

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-N,N-dimethylpyridin-2-amine

Abstract

This compound is a versatile and highly valuable heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure features a reactive C-I bond, primed for palladium-catalyzed cross-coupling, and a dimethylamino group that modulates the electronic properties of the pyridine ring. This guide provides a comprehensive overview, mechanistic insights, and detailed, field-proven protocols for leveraging this substrate in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be robust starting points for researchers, scientists, and drug development professionals, with an emphasis on explaining the causal relationships behind experimental choices to ensure reliable and reproducible outcomes.

The Substrate: Understanding this compound

The reactivity of this compound in cross-coupling reactions is dictated by a combination of electronic and steric factors.

-

The Carbon-Iodine Bond : The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) center. This is often the rate-determining step in the catalytic cycle, and the high reactivity of the iodide facilitates reactions under milder conditions compared to the corresponding bromides or chlorides.[1]

-

The 2-(N,N-dimethylamino) Group : This group is a strong electron-donating group (EDG). Its presence increases the electron density of the pyridine ring, which can make the initial oxidative addition step more challenging compared to electron-deficient systems.[2]

-

A Potential Challenge : A critical consideration for 2-aminopyridines is the potential for the pyridine nitrogen or the exocyclic amine to act as a coordinating ligand for the palladium catalyst. This coordination can sometimes sequester the catalyst, leading to deactivation or altered reactivity.[2][3] The choice of bulky, electron-rich phosphine ligands is often a successful strategy to mitigate this issue, as they can promote the desired catalytic cycle over catalyst inhibition.[2][4]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. A thorough understanding of this mechanism is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (in Suzuki, Sonogashira) or a related step, and reductive elimination.[5][6][7]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

General Laboratory Workflow for Cross-Coupling Reactions

Successful and reproducible execution of palladium-catalyzed reactions requires meticulous attention to technique, particularly the exclusion of oxygen. The active Pd(0) catalytic species is readily oxidized and deactivated by atmospheric oxygen.[2]

Caption: Standard experimental workflow for palladium-catalyzed coupling.

Application Protocols

The following protocols are robust starting points. Optimization may be required for specific coupling partners. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] It is widely used in pharmaceutical manufacturing due to its mild conditions and tolerance of diverse functional groups.[8]

Table 1: Key Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale & Expert Insights |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ. For challenging substrates, palladacycle precatalysts can offer higher stability and activity.[2] |

| Coupling Partner | Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv.) | Boronic acids are generally stable and commercially available. Using a slight excess ensures complete consumption of the limiting iodo-pyridine. |

| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv., aq. solution) | An aqueous inorganic base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ can be used for more sensitive substrates.[3] |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂O | A mixture of an organic solvent and water is required to dissolve both the organic starting materials and the inorganic base. |

| Temperature | 80-100 °C | Thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[9]

-

Catalyst & Solvent Addition : Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete in 8-16 hours).

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[9]

-

Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[10][11]

Table 2: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale & Expert Insights |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) precatalysts. The choice often depends on the ligand used.[1] |

| Ligand | XPhos, RuPhos, or Xantphos (2-8 mol%) | Bulky, electron-rich biarylphosphine ligands are critical for promoting reductive elimination and preventing catalyst decomposition. The ligand choice is highly dependent on the amine coupling partner (primary vs. secondary).[2][4] |

| Coupling Partner | Primary or Secondary Amine (1.1-1.3 equiv.) | The reaction is broadly applicable to a wide range of amines. |

| Base | NaOtBu or LiHMDS (1.2-1.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide species for the catalytic cycle. Weaker bases like K₂CO₃ are generally ineffective.[2] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |

| Temperature | 90-110 °C | Elevated temperatures are necessary to overcome the activation barriers within the catalytic cycle. |

Step-by-Step Protocol: Buchwald-Hartwig Amination

-

Reaction Setup : To an oven-dried Schlenk tube inside a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous, degassed toluene (5 mL).

-

Amine Addition : Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction : Seal the Schlenk tube tightly and heat the mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS (typically 4-24 hours).